molecular formula C12H12O4 B1194770 2,6-Dioxo-6-phenylhexanoic acid

2,6-Dioxo-6-phenylhexanoic acid

Cat. No. B1194770
M. Wt: 220.22 g/mol
InChI Key: WHAWELFEJQCZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dioxo-6-phenylhexanoic acid is a dioxo monocarboxylic acid consisting of 6-phenylhexanoic acid having the two oxo groups at the 2- and 6-positions. It derives from a hexanoic acid. It is a conjugate acid of a 2,6-dioxo-6-phenylhexanoate.

Scientific Research Applications

Enantiomeric Separation and Enzyme Inhibition

2,4-Dioxo-5-acetamido-6-phenylhexanoic acid, closely related to 2,6-dioxo-6-phenylhexanoic acid, is a potent inhibitor for peptidylamidoglycolate lyase (PGL), an enzyme crucial in carboxyl-terminal amidation of biological peptides. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) has been used to separate its enantiomers, crucial for synthesizing the inhibitor in its active form (Feng & May, 2001).

Microbial Synthesis of Biopolymers

Research has demonstrated the microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups using aromatic fatty acids like 6-phenylhexanoic acid. This process, conducted in a beta-oxidation mutant of Pseudomonas putida, leads to polymers with potential biodegradable and biomedical applications (Abraham et al., 2001).

Chemical and Electrochemical Characterization

A novel quinoxaline carboxylic acid derivative, structurally related to 2,6-dioxo-6-phenylhexanoic acid, has been studied for its redox behavior using electrochemical techniques. This research helps understand the compound's thermodynamic and electrochemical properties, facilitating its characterization and potential applications (Shah et al., 2014).

Hydrophobic and Flexible Structural Elements

6-Aminohexanoic acid, a compound with similarities to 2,6-dioxo-6-phenylhexanoic acid, has been identified as significant in the synthesis of modified peptides and in the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in a range of chemical and industrial applications (Markowska et al., 2021).

Solubility Enhancement in Nanotechnology

Research has shown that carboxylic acid-functionalized single-wall carbon nanotubes can be solubilized in water over a wide pH range by modifying their hydrocarbon side chain length. The use of 6-aminohexanoic acid derivatives in this context demonstrates the potential for enhancing solubility in various pH conditions, which is crucial for applications in nanotechnology and material science (Zeng et al., 2005).

properties

Product Name

2,6-Dioxo-6-phenylhexanoic acid

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2,6-dioxo-6-phenylhexanoic acid

InChI

InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16)

InChI Key

WHAWELFEJQCZFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Dioxo-6-phenylhexanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dioxo-6-phenylhexanoic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dioxo-6-phenylhexanoic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dioxo-6-phenylhexanoic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dioxo-6-phenylhexanoic acid
Reactant of Route 6
2,6-Dioxo-6-phenylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.